

# Spectral data (NMR, IR, MS) for glucovanillin characterization

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## Compound of Interest

Compound Name: *Glucovanillin*

Cat. No.: *B4299294*

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## An In-Depth Technical Guide to the Spectral Characterization of **Glucovanillin**

For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. This guide provides a comprehensive overview of the spectral data used to identify and characterize **glucovanillin**, a key precursor to vanillin. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **glucovanillin**, along with the experimental protocols for acquiring these spectra.

## Spectroscopic Data for **Glucovanillin** Characterization

The structural elucidation of **glucovanillin** is achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various scientific sources to provide a comprehensive reference.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for the characterization of **glucovanillin**.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data for **Glucovanillin** in Methanol- $d_4$

Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm)	<sup>1</sup> H- <sup>1</sup> H Coupling Constant (Hz)
Vanillin Moiety			
1	153.51	-	-
2	151.29	7.513	-
3	111.82	7.492	-
4	132.86	-	-
5	126.94	7.307	-
6	116.57	-	-
7 (CHO)	192.99	9.829	-
8 (OCH <sub>3</sub> )	56.65	3.912	-
Glucose Moiety			
1'	101.81	5.065	-
2'	74.71	3.539	-
3'	78.39	3.484	-
4'	71.23	3.401	-
5'	77.87	3.481	-
6'a	62.44	3.883	-
6'b	3.689		

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **Glucovanillin** in DMSO-d<sub>6</sub>[\[1\]](#)

Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm)
Vanillin Moiety		
CHO	191.66	9.86 (s, 1H)
Aromatic C	151.78, 149.34, 130.56, 125.43, 114.58, 110.52	7.52 (dd, J = 8.3, 1.5 Hz, 1H), 7.43 (d, J = 1.4 Hz, 1H), 7.28 (d, J = 8.4 Hz, 1H)
OCH <sub>3</sub>	55.70	3.84 (s, 3H)
Glucose Moiety		
C-1'	99.41	5.09 (d, J = 5.2 Hz, 1H)
C-2'	73.11	3.48-3.45 (m, 1H)
C-3'	77.17	3.66 (dd, J = 11.2, 4.7 Hz, 1H)
C-4'	69.58	3.40-3.37 (m, 1H)
C-5'	76.84	3.20-3.14 (m, 1H)
C-6'	60.62	3.30-3.25 (m, 2H)
OH	-	5.39 (d, J = 4.4 Hz, 1H), 5.16 (d, J = 3.7 Hz, 1H), 5.09 (d, J = 5.2 Hz, 1H), 4.59 (t, J = 5.6 Hz, 1H)

## Infrared (IR) Spectroscopy

While specific IR spectral data for isolated **glucovanillin** is not readily available in the reviewed literature, FTIR spectroscopy is a common technique used in the broader analysis of vanilla extracts containing **glucovanillin**. For reference, the characteristic IR absorption bands for its aglycone, vanillin, are provided below. The spectrum of **glucovanillin** would be expected to show additional strong absorptions corresponding to the O-H and C-O stretching of the glucose moiety.

Table 3: Characteristic IR Peaks for Vanillin

Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> )
Phenolic O-H	Stretch	~3200-3400 (broad)
Aldehyde C-H	Stretch	~2850 and ~2750
Aromatic C-H	Stretch	~3000-3100
Aldehyde C=O	Stretch	~1665
Aromatic C=C	Stretch	~1590 and ~1510
Ether C-O-C	Asymmetric Stretch	~1270
Ether C-O-C	Symmetric Stretch	~1030
Phenolic C-O	Stretch	~1200
Aromatic C-H	Out-of-plane bend	~860

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and offering insights into its fragmentation patterns.

Table 4: Mass Spectrometry Data for **Glucovanillin**

Ionization Method	m/z	Interpretation
LSIMS	315	[M+H] <sup>+</sup>
LSIMS	153	[Vanillin+H] <sup>+</sup> (Fragment)
HRESI-MS	313.0927	[M-H] <sup>-</sup>

## Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on established methods for the spectral characterization of **glucovanillin**.

## NMR Spectroscopy

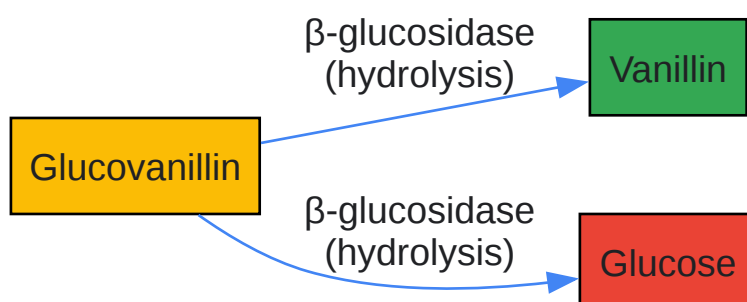
- Sample Preparation: A sample of purified **glucovanillin** is dissolved in an appropriate deuterated solvent, such as methanol-d<sub>4</sub> or DMSO-d<sub>6</sub>.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a Bruker AM-300 wide-bore NMR spectrometer or equivalent.
- <sup>1</sup>H NMR Parameters:
  - Frequency: 300.13 MHz
  - Probe: 5-mm dual <sup>1</sup>H/<sup>13</sup>C probe
  - Temperature: 25 °C
  - Reference: Residual protonated methanol at 3.30 ppm.
- <sup>13</sup>C NMR Parameters:
  - Frequency: 75.468 MHz
  - Probe: 10-mm broad-band probe
  - Temperature: 27 °C
  - Reference: Deuterated methanol at 49.0 ppm.
- Data Analysis: <sup>1</sup>H chemical shift positions and coupling constants can be determined by spectral simulation software. 2D NMR experiments such as HETCOR and HMBC are used to assign <sup>13</sup>C chemical shifts.

## Mass Spectrometry (LSIMS)

- Sample Preparation: Approximately 1 µg of dried **glucovanillin** is dissolved in 5 µL of a glycerol matrix on the probe tip.
- Instrumentation: A Fisons 70-250 SEQ instrument or a similar static probe liquid secondary ion mass spectrometer is used.
- Parameters: The spectrum is recorded by scanning from an m/z of 60 to 600.

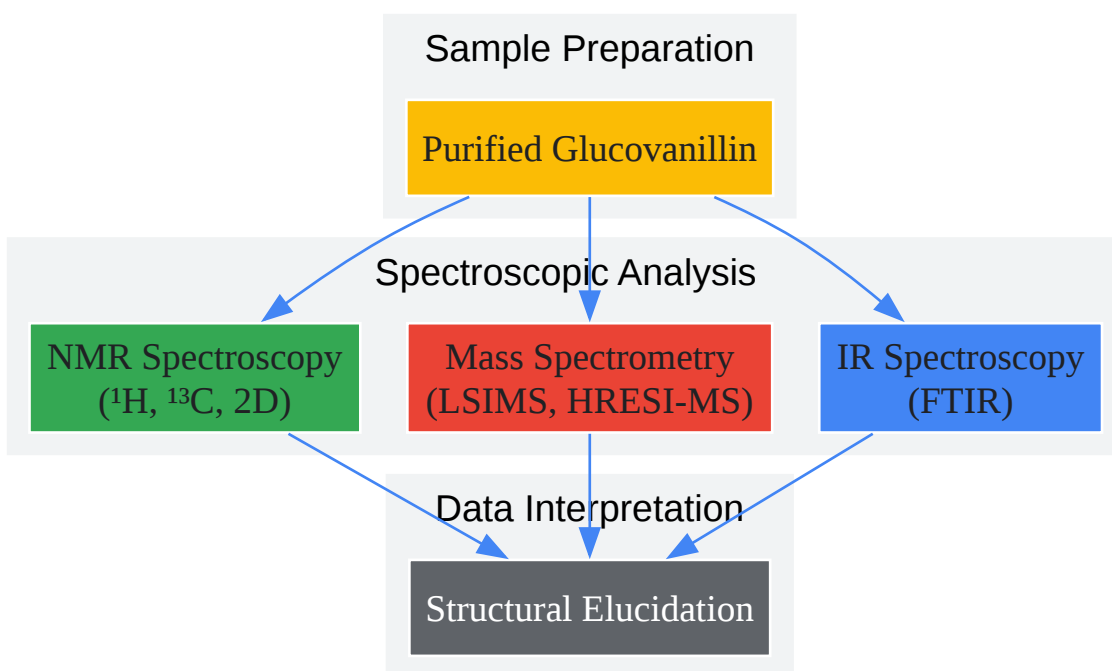
## Visualization of Key Relationships and Workflows

Visual diagrams are essential for understanding complex relationships and processes. The following diagrams were created using the DOT language to illustrate key aspects of **glucovanillin** chemistry and characterization.



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Caption: Hydrolysis of **Glucovanillin** to Vanillin and Glucose.



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Caption: Experimental Workflow for **Glucovanillin** Characterization.

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## References

- 1. chemrxiv.org [chemrxiv.org]
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